Tetrahydrothiopyran-4-carbonitrile

Übersicht

Beschreibung

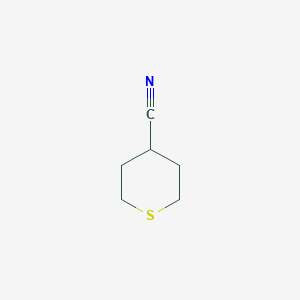

Tetrahydrothiopyran-4-carbonitrile is an organic compound with the molecular formula C6H9NS. It belongs to the class of heterocyclic compounds containing a sulfur atom within a six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride. The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrogen sulfide or its derivatives to divinyl ketones. This method is efficient and allows for the stereoselective formation of the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbonitrile group facilitates nucleophilic attacks, enabling diverse functional group transformations:

Ring-Opening and Rearrangement Reactions

The thiopyran ring undergoes strain-induced cleavage under specific conditions:

- Acid-catalyzed ring expansion :

Reacts with H₂SO₄/HNO₃ to form thiepan-4-carbonitrile derivatives via C–S bond cleavage and re-cyclization. - Base-mediated isomerization :

In NaOH/EtOH, generates 3,4-dihydro-2H-thiopyran intermediates through retro-Michael pathways .

Multicomponent Reactions

Participates in domino sequences for heterocycle synthesis:

Oxidation and Reduction Pathways

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

- Suzuki-Miyaura coupling :

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (60–85% yield). - Cyanoalkylation :

With aryl halides and CuI/L-proline, forms C–C bonds at the α-position to nitrile .

Mechanistic Insights from Kinetic Studies

- Nucleophilic attack kinetics : Second-order dependence on hydrazine concentration in substitution reactions (k = 0.12 M⁻¹min⁻¹ at 25°C) .

- Steric effects : Bulkier substituents on the thiopyran ring reduce reaction rates by 40–60% in Grignard additions .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Tetrahydrothiopyran-4-carbonitrile and its derivatives have been studied for their potential pharmacological activities. Notably:

- Central Nervous System Effects : Compounds derived from this compound exhibit various effects on the central nervous system, including sedative and anxiolytic properties. Research indicates that certain derivatives may act as effective anticonvulsants and analgesics, making them candidates for further development in treating neurological disorders .

- Antiepileptic Activity : Case studies have demonstrated that specific tetrahydrothiopyran derivatives possess antiepileptic properties. For instance, the efficacy of 4-substituted tetrahydrothiopyran-4-ols has been evaluated in animal models, showing promising results in reducing seizure frequency .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the production of various pharmaceuticals and agrochemicals:

- Synthesis of Tapentadol : A notable application involves its use as a precursor in the scalable synthesis of tapentadol, an FDA-approved analgesic. The compound's structure allows for efficient transformations that lead to the final drug product .

- Agricultural Chemicals : The versatility of tetrahydrothiopyran derivatives extends to their use in developing agricultural chemicals, where they can function as intermediates in synthesizing herbicides or insecticides .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Activity : A study evaluated several tetrahydrothiopyran derivatives for their anticonvulsant effects using the maximal electroshock seizure model. The results indicated that specific substitutions on the thiopyran ring significantly enhanced anticonvulsant activity compared to controls .

- Analgesic Properties : Another investigation focused on the analgesic effects of tetrahydrothiopyran derivatives. The study utilized behavioral pain models to assess efficacy, revealing that certain compounds provided significant pain relief comparable to established analgesics .

- Agricultural Applications : Research into the use of tetrahydrothiopyran derivatives as intermediates for agricultural chemicals highlighted their potential as effective agents against pests and weeds, with lower toxicity profiles compared to traditional chemicals .

Wirkmechanismus

The mechanism of action of tetrahydrothiopyran-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphodiesterase and β-secretase BACE1, which are involved in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

- Tetrahydro-4H-thiopyran-4-one

- Tetrahydro-2H-thiopyran-4-ol

- Tetrahydrothiophene

Comparison: Tetrahydrothiopyran-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Compared to tetrahydro-4H-thiopyran-4-one, it offers different pathways for chemical modifications and applications .

Biologische Aktivität

Tetrahydrothiopyran-4-carbonitrile, a compound featuring a thiopyran ring and a carbonitrile group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which includes a sulfur atom in the ring. The presence of the carbonitrile functional group enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with various enzymes and receptors. This compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. Such interactions may lead to significant changes in cellular processes, including signal transduction and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Its derivatives have been studied for their cytotoxic effects against several human cancer cell lines. Notably, compounds derived from tetrahydrothiopyran frameworks have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Studies have demonstrated that this compound derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding various metabolic processes and developing new therapeutic agents .

Case Studies and Experimental Data

- Cytotoxicity Assays : A study conducted on various cancer cell lines revealed that this compound derivatives exhibited IC50 values ranging from 2.0 to 20 µM, indicating potent cytotoxic effects against human cancer cells .

- Antimicrobial Testing : In antimicrobial assays, compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus .

- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of cleaved caspase-3 in treated cells .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

thiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVZWAEWJUKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616241 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195503-40-3 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.